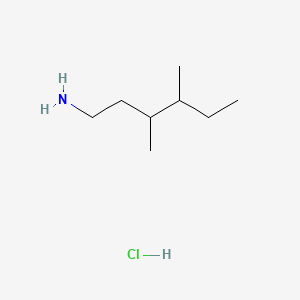
3,4-Dimethylhexan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylhexan-1-amine hydrochloride is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid.
準備方法
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize primary amines is by heating halogenoalkanes with a concentrated solution of ammonia in ethanol. This reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas.
Reduction of Nitriles: Another method involves the reduction of nitriles using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of primary amines often involves the catalytic reaction of alcohols with ammonia at elevated temperatures and pressures. This method is efficient for large-scale production and can be tailored to produce specific amines by varying the reactants and conditions .
化学反応の分析
Types of Reactions
Oxidation: Primary amines can undergo oxidation to form imines or nitriles. this reaction is less common for simple aliphatic amines like 3,4-dimethylhexan-1-amine.
Reduction: Reduction reactions are not typical for primary amines as they are already in a reduced state.
Substitution: Primary amines can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Alkyl halides like methyl iodide (CH3I) are commonly used in substitution reactions.
Major Products
Oxidation: Imine or nitrile derivatives.
Substitution: Secondary and tertiary amines.
科学的研究の応用
3,4-Dimethylhexan-1-amine hydrochloride has various applications in scientific research:
Biology: It can be used in the study of amine metabolism and the role of amines in biological systems.
Medicine: Research into its potential pharmacological properties, such as its interaction with neurotransmitter systems, is ongoing.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用機序
The mechanism of action of 3,4-dimethylhexan-1-amine hydrochloride involves its interaction with biological molecules through its amine group. The nitrogen atom can form hydrogen bonds and ionic interactions with various molecular targets, influencing biochemical pathways. For example, it may interact with enzymes or receptors, altering their activity and leading to physiological effects .
類似化合物との比較
Similar Compounds
Methylamine: A simpler primary amine with one methyl group attached to the nitrogen.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
3,4-Dimethylhexan-1-amine hydrochloride is unique due to its specific structure, which includes two methyl groups on the hexane chain. This structure imparts distinct chemical and physical properties, such as its boiling point and reactivity, compared to simpler amines .
特性
分子式 |
C8H20ClN |
|---|---|
分子量 |
165.70 g/mol |
IUPAC名 |
3,4-dimethylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-7(2)8(3)5-6-9;/h7-8H,4-6,9H2,1-3H3;1H |
InChIキー |
JNBHELSRCMULFU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


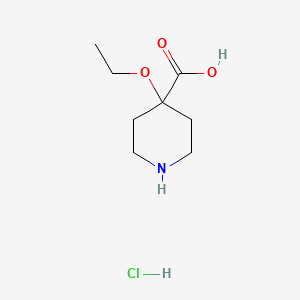
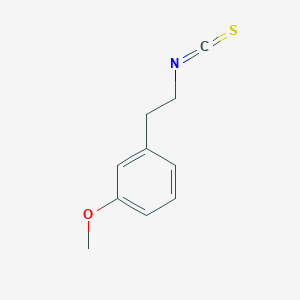
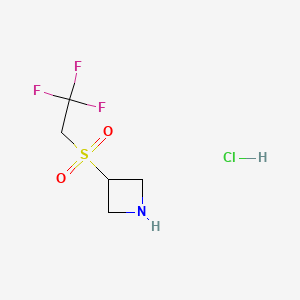
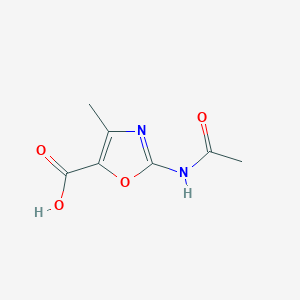
![Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490613.png)
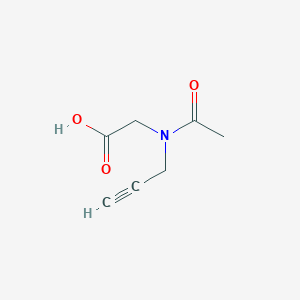

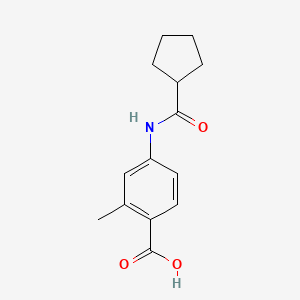
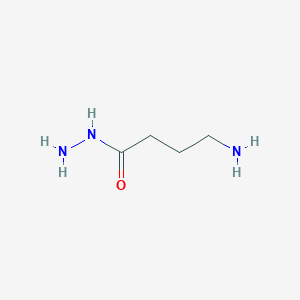
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide](/img/structure/B13490650.png)
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)

